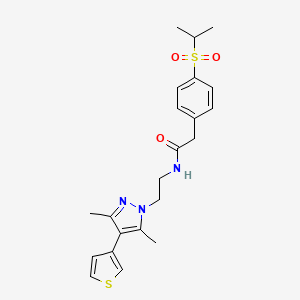

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

This compound features a pyrazole core substituted with a thiophen-3-yl group at the 4-position and a 3,5-dimethyl motif. The ethyl linker connects the pyrazole to an acetamide group, which is further substituted with a 4-(isopropylsulfonyl)phenyl moiety. Such structural elements are common in medicinal chemistry: pyrazole rings are associated with anti-inflammatory and kinase inhibitory activity , while sulfonyl groups enhance solubility and target binding . The thiophene moiety may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-15(2)30(27,28)20-7-5-18(6-8-20)13-21(26)23-10-11-25-17(4)22(16(3)24-25)19-9-12-29-14-19/h5-9,12,14-15H,10-11,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCCMUWHDWXOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

- Pyrazole Ring : Known for its role in various biological activities.

- Thiophene Group : Enhances the compound's interaction with biological targets.

- Isopropylsulfonyl Phenyl Moiety : Contributes to its pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

-

Anticancer Activity :

- The pyrazole moiety is recognized for its anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HepG2 and A549 with varying IC50 values .

- A recent study demonstrated that derivatives of pyrazole could inhibit tumor growth through modulation of specific signaling pathways .

-

Anti-inflammatory Effects :

- Compounds with similar structures have been reported to possess significant anti-inflammatory activity. For instance, certain pyrazole derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

- The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Compound Reference | IC50 Value (µg/mL) | Target Cell Line/Pathogen |

|---|---|---|---|

| Anticancer | 7f | 193.93 | A549 |

| Anti-inflammatory | 123d | 71.11 | COX-1/COX-2 |

| Antimicrobial | Various | Varies | Gram-positive/negative bacteria |

Detailed Research Findings

- Cytotoxicity Studies :

- Mechanistic Insights :

- Pharmacological Profiles :

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases.

Analgesic Effects

Studies have demonstrated that derivatives of pyrazole compounds can possess analgesic properties. For instance, certain analogs have shown significant pain relief in animal models, indicating that the compound may serve as an effective analgesic agent .

Antimicrobial Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various pathogens, making them candidates for further development as antimicrobial agents .

Antioxidant Activity

Compounds structurally related to this compound have been synthesized and evaluated for antioxidant activity. The presence of thiophene and pyrazole rings contributes to the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Case Study 1: Analgesic Activity Evaluation

A study evaluated the analgesic effects of various pyrazole derivatives using the acetic acid-induced writhing test in mice. Among the tested compounds, one derivative exhibited significant analgesic activity compared to standard reference drugs, highlighting the potential of this compound class in pain management .

Case Study 2: Antimicrobial Testing

Another investigation focused on synthesizing new pyrazole derivatives with thiophene rings for antimicrobial testing against a range of bacterial strains. The results indicated that certain compounds displayed potent inhibitory effects, suggesting their applicability in developing new antibiotics .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Features

Q & A

Q. How can researchers optimize the synthesis of this compound using statistical experimental design methods?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions. For example, a fractional factorial design minimizes the number of trials while accounting for interactions between variables. Post-analysis via response surface methodology (RSM) can refine conditions. ICReDD's approach integrates quantum chemical calculations and experimental feedback loops to narrow down optimal conditions efficiently .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolve 3D molecular geometry and confirm stereochemistry (as demonstrated in analogous pyrazole derivatives) .

- NMR spectroscopy : Use , , and 2D techniques (e.g., COSY, HSQC) to assign proton environments and verify substituent positions.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- FT-IR spectroscopy : Identify functional groups (e.g., sulfonyl, acetamide).

Q. How can the solubility and stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Perform solubility studies in solvents of varying polarity (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC. Stability tests under thermal, oxidative, or photolytic stress (e.g., 40–80°C, exposure to light) should monitor degradation via LC-MS. Include pH-dependent stability assays for biological applications .

Advanced Research Questions

Q. How can computational modeling predict the reaction mechanisms involving this compound’s thiophene and sulfonyl groups?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. For example:

- Study the electrophilic substitution reactivity of the thiophene ring.

- Simulate sulfonyl group interactions with biological targets (e.g., enzyme active sites).

Tools like Gaussian or ORCA can calculate thermodynamic parameters (ΔG, activation barriers) to prioritize synthetic routes .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain discrepancies.

- Tissue distribution studies : Use radiolabeled compound tracking or MALDI imaging to assess target engagement.

- Dose-response reevaluation : Ensure in vivo dosing aligns with in vitro IC values, adjusting for metabolic clearance .

Q. How can researchers evaluate the role of the isopropylsulfonyl group in modulating biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., methylsulfonyl, phenylsulfonyl) and compare potency.

- Molecular docking : Map sulfonyl interactions with target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger.

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon sulfonyl modification .

Q. What advanced techniques are suitable for studying this compound’s heterocyclic reactivity in catalytic systems?

- Methodological Answer :

- In situ spectroscopy : Use Raman or IR to monitor pyrazole-thiophene interactions during catalysis.

- Kinetic isotope effects (KIE) : Investigate rate-determining steps in reactions involving C-H activation.

- Operando XAS/XRD : Track structural changes in catalysts (e.g., Pd complexes) during coupling reactions .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting results in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic effects analysis : Assess for tautomerism or conformational exchange using variable-temperature NMR.

- DFT-NMR coupling : Compare experimental shifts with computed values (e.g., via ACD/Labs or mPW1PW91/6-311+G(2d,p)).

- Heteronuclear correlation (HMBC) : Resolve ambiguities in long-range coupling .

Q. What statistical approaches resolve variability in biological replicate experiments?

- Methodological Answer :

- Mixed-effects models : Account for batch-to-batch variability in cell-based assays.

- Principal component analysis (PCA) : Identify outliers or confounding factors in high-throughput screens.

- Bayesian hierarchical modeling : Integrate prior data (e.g., similar compounds’ IC) to improve reliability .

Methodological Training & Safety

Q. What training is critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.